
3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide is a compound belonging to the class of thietane dioxides.
Vorbereitungsmethoden
The synthesis of 3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of thietan-3-one with appropriate amines, followed by oxidation of the sulfur atom and subsequent dehydration to form the thietane 1,1-dioxide intermediate . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: Thietane dioxides have shown potential as antidepressant agents due to their ability to interact with neurotransmitter systems.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various sulfur-containing heterocycles.
Biological Studies: It is used in studies to understand the pharmacokinetic and toxicological properties of thietane derivatives.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by modulating neurotransmitter systems, potentially through inhibition of reuptake or receptor binding . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
3-(((1-Propylcyclopropyl)methyl)amino)thietane 1,1-dioxide can be compared with other thietane dioxides, such as 3-cyanothiete 1,1-dioxide and 3-phenylsulfanylthietane 1,1-dioxide . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique propylcyclopropylmethylamino group in this compound distinguishes it from other thietane dioxides and contributes to its specific properties and applications.
Eigenschaften
Molekularformel |
C10H19NO2S |
|---|---|
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
1,1-dioxo-N-[(1-propylcyclopropyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c1-2-3-10(4-5-10)8-11-9-6-14(12,13)7-9/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
SVGMXJQYKRRUSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CC1)CNC2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


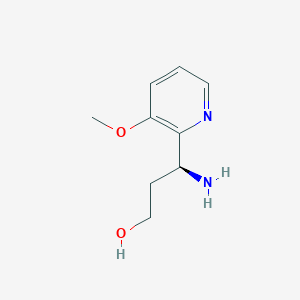
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)
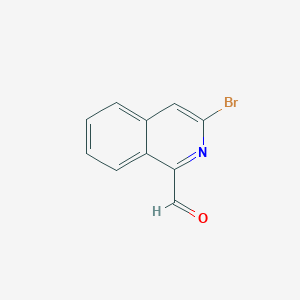
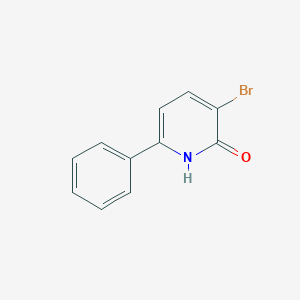
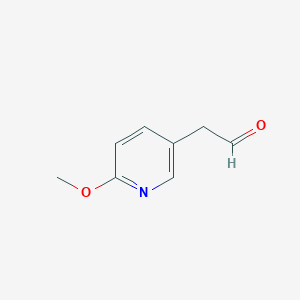
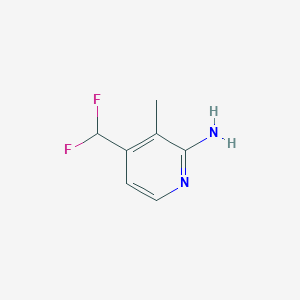

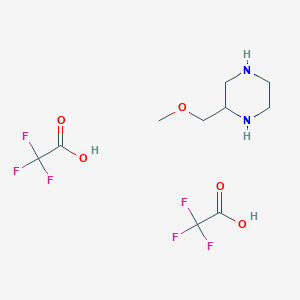
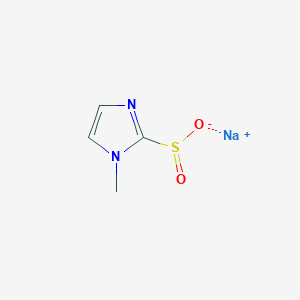
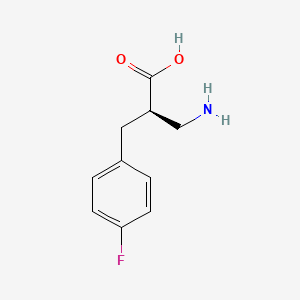
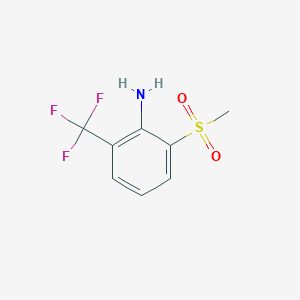
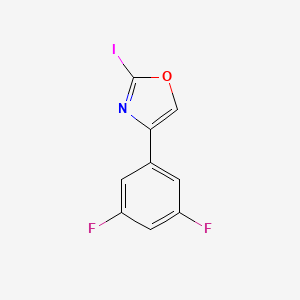
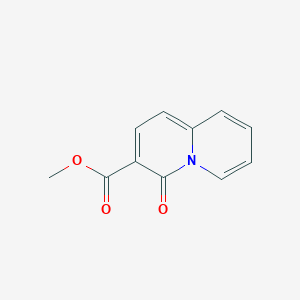
![[2,2'-Bipyridine]-4,4'-diyldimethanamine](/img/structure/B15222447.png)
